molecular formula C16H15NO3 B3048509 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide CAS No. 17172-57-5

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B3048509
CAS No.: 17172-57-5
M. Wt: 269.29 g/mol
InChI Key: JLNLKPWVMIDVAA-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound with the molecular formula C16H15NO3 It is characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to an acetamide group substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of 4-Formylphenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with an appropriate halogenated compound to form 4-formylphenoxy intermediate.

    Acetamide Formation: The intermediate is then reacted with 4-methylphenylamine in the presence of acetic anhydride to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 2-(4-Carboxyphenoxy)-N-(4-methylphenyl)acetamide.

    Reduction: 2-(4-Hydroxymethylphenoxy)-N-(4-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of receptor functions. The phenoxy and acetamide groups contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Formylphenoxy)acetamide: Lacks the methylphenyl substitution, leading to different chemical and biological properties.

    N-(4-Methylphenyl)acetamide: Lacks the formylphenoxy group, resulting in reduced reactivity and different applications.

Uniqueness

2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide is unique due to the combination of the formyl, phenoxy, and acetamide groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12-2-6-14(7-3-12)17-16(19)11-20-15-8-4-13(10-18)5-9-15/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNLKPWVMIDVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347543
Record name 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17172-57-5
Record name 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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